molecular formula C25H28N6 B2625217 4,11,13-trimethyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene CAS No. 896839-68-2

4,11,13-trimethyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene

Cat. No.: B2625217
CAS No.: 896839-68-2
M. Wt: 412.541
InChI Key: XRARWIUHBBRSGL-JXMROGBWSA-N
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Description

“4,11,13-trimethyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-3,7,8,10-tetrazatricyclo[74002,7]trideca-1,3,5,8,10,12-hexaene” is a complex organic compound characterized by its unique structural features, including multiple rings and functional groups

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: The compound may exhibit biological activity, making it a candidate for drug development and pharmacological studies.

Medicine

    Therapeutic Potential:

Industry

    Material Science: Use in the development of new materials with specific properties, such as conductivity or mechanical strength.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the core tricyclic structure, followed by the introduction of the piperazine and phenylprop-2-enyl groups. Key reaction conditions may include:

    Temperature: Controlled heating or cooling to facilitate specific reactions.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Binding to Receptors: Modulating receptor activity to produce a biological effect.

    Enzyme Inhibition: Inhibiting enzyme activity to alter metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4,11,13-trimethyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene: is similar to other tricyclic compounds with piperazine and phenylprop-2-enyl groups.

Uniqueness

    Structural Features: The unique combination of rings and functional groups sets this compound apart from others.

    Biological Activity: Its specific biological activity may differ from similar compounds, offering unique therapeutic potential.

Properties

IUPAC Name

4,11,13-trimethyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6/c1-18-16-19(2)26-24-23(18)25-27-20(3)17-22(31(25)28-24)30-14-12-29(13-15-30)11-7-10-21-8-5-4-6-9-21/h4-10,16-17H,11-15H2,1-3H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRARWIUHBBRSGL-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)CC=CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)C/C=C/C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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